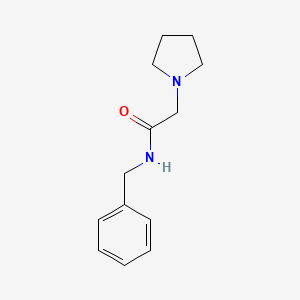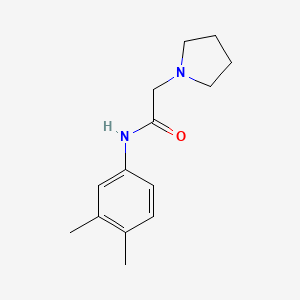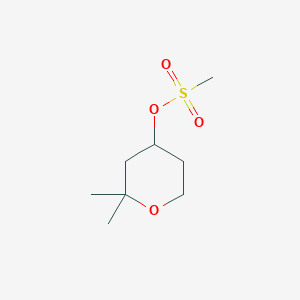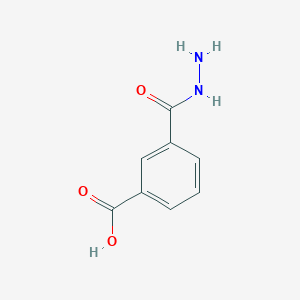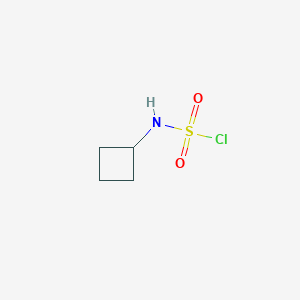
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, also known as 6-iodo-DHB, is a synthetic compound with a wide range of applications in scientific research. 6-iodo-DHB is a small molecule that can be used to study the structure and function of proteins and other biomolecules. It has been used in a variety of biochemical and physiological experiments, including to study the mechanisms of action of drugs and to investigate the effects of drugs on the body.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.
Starting Materials
2-hydroxybenzaldehyde, iodine, sodium hydroxide, acetic anhydride, sodium acetate, piperidine, methanol
Reaction
Step 1: Synthesis of 2-(iodomethyl)phenol by reacting 2-hydroxybenzaldehyde with iodine and sodium hydroxide in acetic anhydride., Step 2: Conversion of 2-(iodomethyl)phenol to 2-(iodomethyl)benzaldehyde by reacting with sodium acetate and acetic anhydride., Step 3: Synthesis of 2-(iodomethyl)-1-benzopyran by reacting 2-(iodomethyl)benzaldehyde with piperidine in methanol., Step 4: Synthesis of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol by reducing 2-(iodomethyl)-1-benzopyran with sodium borohydride in methanol.
Applications De Recherche Scientifique
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and other biomolecules, as well as to investigate the mechanisms of action of drugs. It can also be used to study the effects of drugs on the body and to identify potential drug targets. Additionally, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has been used to study the binding of proteins to ligands, as well as to investigate the effects of mutations on protein structure and function.
Mécanisme D'action
The mechanism of action of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is not fully understood. However, it is believed that the compound binds to proteins and other biomolecules, altering their structure and function. Additionally, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol is thought to interact with drug targets, affecting their activity and thus the effects of drugs on the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol are not fully understood. However, the compound has been shown to interact with proteins and other biomolecules, altering their structure and function. Additionally, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has been shown to interact with drug targets, affecting the activity of the target and thus the effects of drugs on the body.
Avantages Et Limitations Des Expériences En Laboratoire
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several advantages for lab experiments. It is a small molecule, which makes it easier to work with than larger molecules. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it can be synthesized relatively easily and is relatively inexpensive. However, (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol does have some limitations. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be toxic in high concentrations.
Orientations Futures
There are several possible future directions for research involving (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the mechanisms of action of the compound and to identify potential drug targets. Additionally, research could be done to investigate the effects of mutations on protein structure and function, as well as to study the binding of proteins to ligands. Finally, research could be done to investigate the use of (6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol in drug design and development.
Propriétés
IUPAC Name |
(6-iodo-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKOZMYOYIASFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-iodo-3,4-dihydro-2H-1-benzopyran-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

